2-Acetyl-3-bromothiophene
Overview
Description
2-Acetyl-3-bromothiophene, also known as 1-(3-Bromo-2-thienyl)ethanone, is a dihedral molecule with photovoltaic properties . It has an empirical formula of C6H5BrOS and a molecular weight of 205.07 .
Molecular Structure Analysis
The molecular structure of 2-Acetyl-3-bromothiophene is represented by the SMILES stringCC(=O)c1sccc1Br
. This indicates that the molecule consists of a bromothiophene ring with an acetyl group attached. Physical And Chemical Properties Analysis
2-Acetyl-3-bromothiophene is a solid with a refractive index of 1.612 and a melting point of 28-35 °C . Its density is estimated to be 1.6 g/cm³, and it has a boiling point of 283.5 °C at 760 mmHg .Scientific Research Applications
Quantum Computational and Spectroscopic Studies
2-Acetylthiophene and its bromination derivative, 2-acetyl-5-bromothiophene, have been characterized through various spectroscopic techniques. These compounds are significant in quantum computational studies, with their vibrational analysis conducted using Density Functional Theory (DFT). The HOMO-LUMO gap and charge exchanges within these molecules have been thoroughly investigated, offering insights into their electronic structures. Notably, their Non-linear optical (NLO) properties and potential applications in drug design have been explored through ADME and molecular docking methods (Rahuman et al., 2020).
Synthesis and Chemical Properties
The synthesis of various bromothiophene derivatives, including 3-bromothiophene from thiophene, demonstrates the compound's versatility as a chemical intermediate. These processes often involve bromination and reduction steps, highlighting the compound's reactivity and utility in organic synthesis (Guo Hai, 2008).
Catalysis and Organic Synthesis
2- and 3-bromothiophenes have been effectively coupled in electrochemical reactions, facilitated by nickel catalysis. This process underscores the importance of bromothiophenes in organic synthesis, particularly in forming complex organic molecules (Durandetti et al., 1997).
Surface Enhanced Raman Spectroscopy (SERS)
2- and 3-bromothiophene molecules have been studied using Surface Enhanced Raman Spectroscopy in silver sol. This research reveals the adsorption characteristics of these molecules on metal surfaces, providing valuable insights for applications in material science and nanotechnology (Mukherjee & Misra, 1997).
Electrophysical and Thermodynamic Properties
The study of 2-bromothiophene through Differential Scanning Calorimetry (DSC) has shown that it possesses multiple melting points, reflecting its complex phase behavior. This research contributes to a better understanding of the compound's thermodynamic and electrophysical properties (Gonthier-Vassal et al., 1992).
Safety And Hazards
properties
IUPAC Name |
1-(3-bromothiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXPELAHJQSZTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377468 | |
Record name | 2-Acetyl-3-bromothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-bromothiophene | |
CAS RN |
42877-08-7 | |
Record name | 2-Acetyl-3-bromothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetyl-3-bromothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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